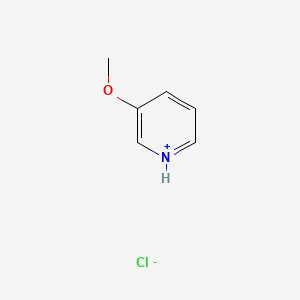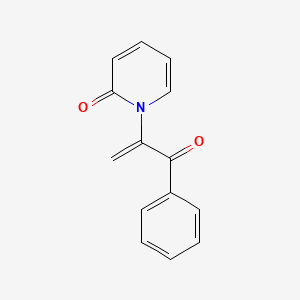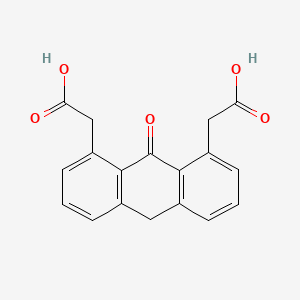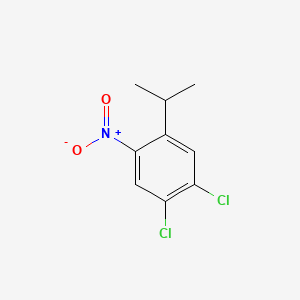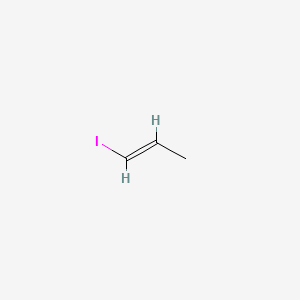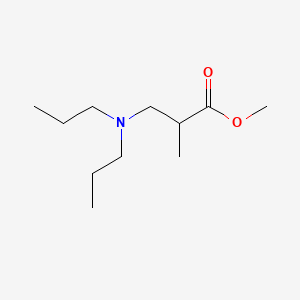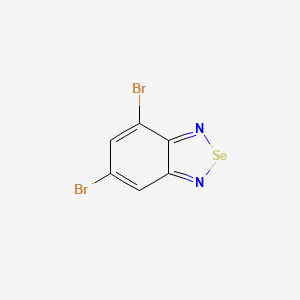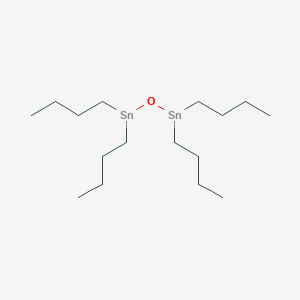
3-Cyclooctylidene-2-methylpropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclooctylidene-2-methylpropyl acetate is an organic compound with the molecular formula C14H24O2 and a molecular weight of 224.33916 g/mol . It is known for its unique structure, which includes a cyclooctylidene group attached to a methylpropyl acetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclooctylidene-2-methylpropyl acetate can be achieved through several methods. One common approach involves the reaction of cyclooctanone with methylpropanol in the presence of an acid catalyst to form the intermediate 3-Cyclooctylidene-2-methyl-1-propanol. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclooctylidene-2-methylpropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclooctylidene-2-methylpropyl acetate is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.
Mechanism of Action
The mechanism of action of 3-Cyclooctylidene-2-methylpropyl acetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclooctylidene-2-methyl-1-propanol acetate
- Cyclooctanone derivatives
- Methylpropyl acetate derivatives
Uniqueness
3-Cyclooctylidene-2-methylpropyl acetate stands out due to its cyclooctylidene group, which imparts unique chemical properties and reactivity. This makes it a valuable compound in research and industrial applications, offering distinct advantages over other similar compounds .
Properties
CAS No. |
93892-53-6 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(3-cyclooctylidene-2-methylpropyl) acetate |
InChI |
InChI=1S/C14H24O2/c1-12(11-16-13(2)15)10-14-8-6-4-3-5-7-9-14/h10,12H,3-9,11H2,1-2H3 |
InChI Key |
RUFVZOVYGPWUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C)C=C1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


